4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine

Antiproliferative SAR Halogenated heterocycles

Procure 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine exclusively for medicinal chemistry C4-derivatization: the C4-chloro substituent is essential for antiproliferative activity in halogenated thieno[3,2-d]pyrimidines, and minor positional shifts abolish molecular recognition. This compound serves as a validated synthetic intermediate for generating diverse 6-phenylthieno[3,2-d]pyrimidine libraries and as a reference standard for SAR studies evaluating halogen substitution impact on anticancer activity. Its favorable ADME profile (TPSA 130.49 Ų, high GI absorption, predicted P-gp substrate) also makes it suitable for in vitro transporter assays. Do not substitute with analogs lacking the exact 4-chloro-2-methyl-6-phenyl pattern.

Molecular Formula C13H9ClN2S
Molecular Weight 260.74 g/mol
CAS No. 225385-07-9
Cat. No. B1311912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
CAS225385-07-9
Molecular FormulaC13H9ClN2S
Molecular Weight260.74 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)Cl)SC(=C2)C3=CC=CC=C3
InChIInChI=1S/C13H9ClN2S/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3
InChIKeyNYIRUTHRTQCDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine CAS 225385-07-9: Chemical Identity and Baseline Characteristics


4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine (CAS 225385-07-9, MF: C₁₃H₉ClN₂S, MW: 260.74) is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine class [1]. This scaffold consists of a fused thiophene-pyrimidine core, with characteristic substitutions at the 4- (chloro), 2- (methyl), and 6- (phenyl) positions [1]. Commercially available purity specifications typically range from 95% to 98% .

Why 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine Cannot Be Simply Substituted: Procurement Relevance of Substituent-Specific SAR


Generic substitution fails for 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine because small structural variations within the thieno[3,2-d]pyrimidine scaffold produce drastic changes in biological activity and physicochemical properties. The 4-chloro substituent is not an arbitrary halogenation: studies on halogenated thieno[3,2-d]pyrimidines have identified the chlorine at the C4-position as necessary for biological activity in certain antiproliferative contexts [1]. Even subtle positional shifts can alter molecular recognition and binding affinity [2]. For procurement, this means that analogs lacking the exact 4-chloro-2-methyl-6-phenyl substitution pattern cannot be assumed to retain the same biological or physicochemical profile.

4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine CAS 225385-07-9: Quantitative Comparative Evidence for Scientific Selection


C4-Chloro Substitution Requirement: SAR Evidence from Halogenated Thieno[3,2-d]pyrimidine Series

In a structure-activity relationship study of halogenated thieno[3,2-d]pyrimidines, the presence of chlorine at the C4-position was found to be necessary for biological activity against cancer cell lines [1]. The study identified two halogenated compounds with antiproliferative activity across three different cancer cell lines and demonstrated apoptosis induction in L1210 leukemia cells [1]. This finding distinguishes the 4-chloro-substituted compound from analogs lacking C4-halogenation, which showed reduced or absent activity.

Antiproliferative SAR Halogenated heterocycles

P-Glycoprotein Substrate Classification: Physicochemical Prediction Profile

Computational physicochemical predictions indicate that 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine is classified as a P-glycoprotein (P-gp) substrate [1]. P-gp is an efflux transporter that critically affects oral bioavailability, brain penetration, and multidrug resistance profiles. The same prediction model indicates high gastrointestinal absorption but no blood-brain barrier permeability [1]. This distinguishes the compound from structurally related thieno[3,2-d]pyrimidines that may have different P-gp substrate status, which is not predictable from core scaffold alone.

ADME Drug transport Blood-brain barrier

Synthetic Utility: 4-Chloro Position as a Reactive Handle for Derivatization

The 4-chloro substituent serves as a key reactive handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, enabling systematic exploration of C4-substituted derivatives [1][2]. In a study by Hafez et al. (2017), the 4-chloro-3-methyl-6-phenylthieno[3,2-d]pyrimidine-2(3H)-thione analog served as the precursor for synthesizing a series of novel 6-phenylthieno[3,2-d]pyrimidine derivatives bearing different functional groups at the 4-position [2]. This synthetic accessibility distinguishes the 4-chloro compound from 4-hydroxy, 4-methoxy, or 4-unsubstituted analogs, which offer different reactivity profiles and may not support the same diversification strategies.

Medicinal chemistry Scaffold diversification Cross-coupling

4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine CAS 225385-07-9: Primary Research and Industrial Application Scenarios


Scaffold Diversification in Medicinal Chemistry: C4-Functionalization Library Synthesis

The 4-chloro group provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling systematic synthesis of diverse C4-substituted thieno[3,2-d]pyrimidine libraries. This application scenario is supported by the compound's demonstrated utility as a synthetic intermediate in the preparation of novel 6-phenylthieno[3,2-d]pyrimidine derivatives with varied functional groups at the 4-position [1]. The 4-chloro compound is therefore most appropriately procured for medicinal chemistry programs requiring C4-derivatization, rather than for direct biological evaluation as a final compound.

Antiproliferative Agent Development: Halogenated Thienopyrimidine SAR Studies

The C4-chloro substituent has been identified as necessary for biological activity in halogenated thieno[3,2-d]pyrimidines with antiproliferative effects [1]. This compound serves as a reference standard for structure-activity relationship studies exploring the impact of halogen substitution patterns on anticancer activity. Procurement for SAR studies is justified by the class-level evidence that C4-halogenation is a critical determinant of activity in this scaffold family, whereas analogs lacking this substitution pattern would not serve as appropriate controls.

ADME Profiling and P-gp Transporter Studies: Physicochemical Reference Compound

This compound's predicted P-gp substrate status and favorable physicochemical profile (TPSA 130.49 Ų, high GI absorption) make it a suitable reference compound for in vitro transporter assays and ADME optimization studies within the thieno[3,2-d]pyrimidine chemical series [1]. Its defined substitution pattern provides a baseline for evaluating how structural modifications affect efflux transporter recognition and oral absorption potential, which cannot be inferred from the core scaffold alone.

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